

In-Depth Technical Guide: Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

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Compound of Interest

Compound Name: Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Cat. No.: B1291368

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate**, a key building block in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, provides a representative synthetic protocol, and explores its application in targeted protein degradation. Safety and handling information is also included to ensure its proper use in a laboratory setting.

Chemical Identity and Physicochemical Properties

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a piperazine derivative functionalized with a tert-butoxycarbonyl (Boc) protecting group and a cyanomethyl moiety. This strategic combination of functional groups makes it a valuable bifunctional linker component in the synthesis of more complex molecules.^[1]

Table 1: Physicochemical Properties of **Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate**

Property	Value	Reference
Molecular Weight	225.29 g/mol	[1] [2]
Molecular Formula	C ₁₁ H ₁₉ N ₃ O ₂	[1] [2]
CAS Number	77290-31-4	[1]
IUPAC Name	tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate	[1]
Canonical SMILES	<chem>CC(C)(C)OC(=O)N1CCN(CC1)CC#N</chem>	[1]
Appearance	Off-white to white solid	
Solubility	Soluble in organic solvents such as DCM, Chloroform, and Ethyl Acetate.	
Storage	Store in a cool, dry, well-ventilated area away from incompatible substances.	[2]

Synthesis

The synthesis of **tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate** is typically achieved through the nucleophilic substitution of a haloacetonitrile with tert-butyl piperazine-1-carboxylate.

Experimental Protocol: Synthesis of Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Materials:

- Tert-butyl piperazine-1-carboxylate
- Chloroacetonitrile (or Bromoacetonitrile)

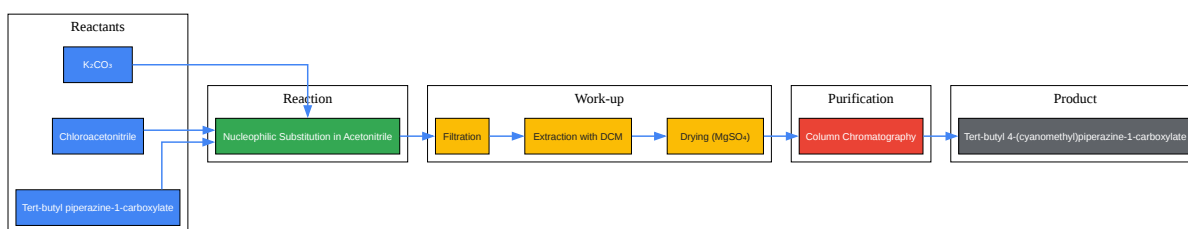
- Potassium carbonate (K_2CO_3) or other suitable base
- Acetonitrile (ACN) or other suitable solvent
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

Procedure:

- To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
- To this stirred suspension, add chloroacetonitrile (1.1 eq) dropwise at room temperature.
- Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in dichloromethane and wash with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate**.

Synthesis Workflow



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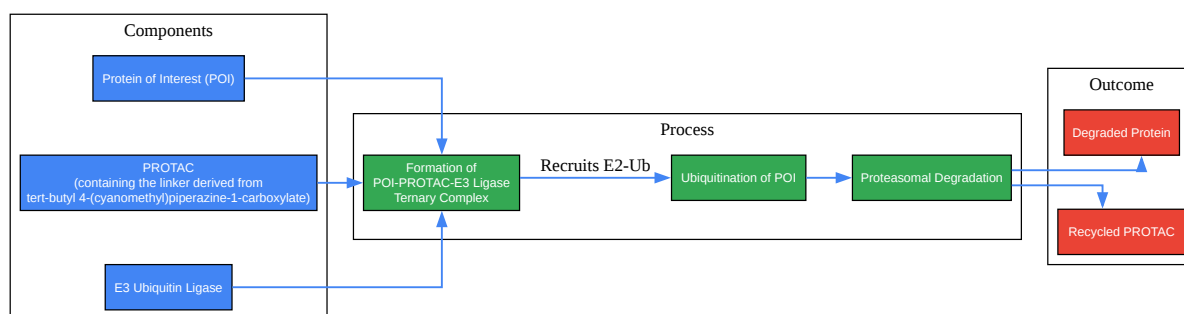
Caption: A generalized workflow for the synthesis of **tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate**.

Application in PROTACs

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a valuable building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The piperazine moiety of this compound can be deprotected (removal of the Boc group) to reveal a secondary amine, which can then be coupled to a ligand for an E3 ligase (e.g., ligands for VHL or Cereblon). The cyanomethyl group can be chemically modified, for example, by reduction to an amine or hydrolysis to a carboxylic acid, to provide a handle for attaching a ligand that binds to the protein of interest.

Role in the PROTAC Mechanism



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Caption: The general mechanism of action for a PROTAC, highlighting the role of the linker.

Safety and Handling

While a specific safety data sheet for ***tert*-butyl 4-(cyanomethyl)piperazine-1-carboxylate** is not widely available, data from structurally similar compounds suggest that it should be handled with care.

- Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
- Precautionary Measures:
 - Use in a well-ventilated area, preferably in a fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- Avoid breathing dust, fumes, gas, mist, vapors, or spray.
- Wash hands thoroughly after handling.

Conclusion

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is a versatile and valuable chemical intermediate for researchers in drug discovery and medicinal chemistry. Its bifunctional nature makes it an ideal component for the construction of complex molecules, most notably as a linker in the rapidly advancing field of PROTACs. A thorough understanding of its properties, synthesis, and applications, coupled with appropriate safety precautions, will facilitate its effective use in the development of novel therapeutics.

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References

- 1. Buy Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate | 77290-31-4 [smolecule.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
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